(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol

Description

Historical Context of Benzodioxole Compounds in Chemical Biology

The 1,3-benzodioxole (B145889) moiety, a key feature of the target molecule, is a significant scaffold in the study of natural products and medicinal chemistry. This heterocyclic compound, consisting of a benzene (B151609) ring fused to a dioxole ring, is found in a variety of naturally occurring substances. Historically, compounds containing the methylenedioxyphenyl group have been recognized for their bioactive properties.

One of the earliest and most well-known examples is safrole, a primary component of sassafras oil, which served as a precursor in the synthesis of various compounds. The benzodioxole ring system is also present in numerous other natural products that have been investigated for their biological activities, including potential applications in the development of new therapeutic agents.

In the realm of chemical biology, benzodioxole derivatives have been explored for a range of pharmacological effects. Research has shown that this structural motif can be found in compounds with anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic and steric properties of the benzodioxole ring often contribute to the biological activity of the molecules in which it is found, making it a recurring point of interest for synthetic and medicinal chemists.

Structural Characteristics and Chemical Significance of the (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol Scaffold

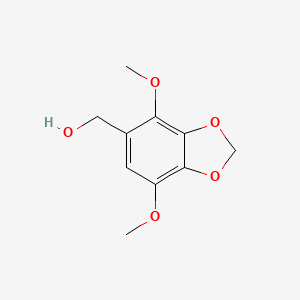

The scaffold of this compound is a highly substituted aromatic system. The core is the 1,3-benzodioxole ring, which is planar. This ring is substituted with two methoxy (B1213986) (-OCH3) groups at the 4 and 7 positions, and a hydroxymethyl (-CH2OH) group at the 5 position.

The presence of multiple oxygen-containing functional groups significantly influences the molecule's chemical properties. The methoxy groups are electron-donating, which increases the electron density of the aromatic ring and can affect its reactivity in chemical transformations. The hydroxymethyl group provides a site for further chemical modification, such as esterification or oxidation, allowing for the synthesis of a variety of derivatives.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.20 g/mol |

| Core Structure | 1,3-Benzodioxole |

| Substituents | 4,7-Dimethoxy, 5-Hydroxymethyl |

Current Research Landscape and Emerging Academic Interest

Direct academic research focusing exclusively on this compound is limited in currently accessible scientific databases. However, the research landscape for structurally similar compounds provides insight into the potential areas of interest for this molecule.

For instance, a related compound, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) , has been isolated from the mycelia of Antrodia camphorata and investigated for its anti-inflammatory properties. Studies have shown that it can significantly decrease the production of pro-inflammatory molecules in cellular models. nih.gov This suggests that the this compound scaffold may also possess noteworthy biological activities.

Another area of relevant research is the synthesis of complex molecules using benzodioxole derivatives as intermediates. For example, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde , which features a similar substitution pattern, has been synthesized from apiol, a compound found in parsley and dill seeds. mdpi.commdpi.com This carbaldehyde serves as a key intermediate for the synthesis of analogues of coenzyme Q, which have implications in cancer research. mdpi.commdpi.com The reduction of this carbaldehyde would yield a secondary alcohol, highlighting a potential synthetic pathway to related structures.

The academic interest in this class of compounds is driven by their potential as building blocks in organic synthesis and as sources of new bioactive molecules. Future research could focus on the synthesis of this compound and the evaluation of its biological properties, particularly in areas where related benzodioxole derivatives have shown promise.

Table 2: Research on Structurally Related Benzodioxole Compounds

| Compound | Area of Research | Key Findings |

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole | Anti-inflammatory | Decreases production of pro-inflammatory molecules. nih.gov |

| 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | Synthetic Intermediate | Synthesized from apiol; potential precursor for coenzyme Q analogues. mdpi.commdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(4,7-dimethoxy-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-12-7-3-6(4-11)8(13-2)10-9(7)14-5-15-10/h3,11H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSWEPWEUPHLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1)CO)OC)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649895 | |

| Record name | (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-54-1 | |

| Record name | NSC752392 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of 4,7 Dimethoxy 2h 1,3 Benzodioxol 5 Yl Methanol and Its Analogues

De Novo Synthesis of the (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol Core

The construction of the fundamental this compound framework relies on established synthetic pathways, often beginning with commercially available or naturally derived precursors. These methods involve strategic functionalization to build the desired molecule.

Precursor Utilization in Synthetic Pathways (e.g., from 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde)

A primary and direct route to synthesizing this compound involves the chemical reduction of its corresponding aldehyde precursor, 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde (B92112). nih.gov This transformation is a fundamental reaction in organic chemistry, typically achieved with high efficiency using standard reducing agents.

The synthesis can be summarized as follows:

Starting Material : 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde.

Reaction : Reduction of the aldehyde functional group (-CHO) to a hydroxymethyl group (-CH₂OH).

Typical Reagents : Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule and the desired reaction conditions.

The core benzodioxole structure itself is often derived from natural products. For instance, related compounds such as 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde have been synthesized from dihydroapiol, which is obtained by the hydrogenation of apiol, a compound isolated in large quantities from parsley or dill seed extracts. mdpi.comresearchgate.net This highlights a strategy where naturally abundant molecules serve as cost-effective starting points for complex chemical synthesis.

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for introducing substituents at specific positions on the benzodioxole ring. The substitution pattern is largely dictated by the electronic effects of the existing groups on the aromatic ring—in this case, the two methoxy (B1213986) groups and the methylenedioxy bridge. These groups are electron-donating and act as ortho-para directors for electrophilic aromatic substitution.

A key example of regioselective synthesis is the formylation of a substituted 1,3-benzodioxole (B145889). In the synthesis of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, a formyl group (-CHO) is introduced onto the 4,7-dimethoxy-5-propyl-1,3-benzodioxole (B7816759) ring. mdpi.comresearchgate.net This reaction is carried out in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄), which activates the formylating agent and directs the substitution to the most nucleophilic position on the aromatic ring, demonstrating a high degree of regioselectivity. mdpi.comresearchgate.net Such approaches are vital for ensuring the correct placement of functional groups, which is essential for the properties of the final molecule.

Synthesis of Structural Analogues and Derivatives

Once the core this compound structure is obtained, it can be further modified to produce a wide array of structural analogues. These modifications can be targeted at the hydroxymethyl group, the benzodioxole ring system, or through the integration of the entire scaffold into larger, more complex molecular architectures.

Modifications at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a versatile functional handle for further chemical transformations. Standard organic reactions can be employed to convert the alcohol into various other functional groups, leading to a diverse library of derivatives.

Common modifications include:

Conversion to Halides : The alcohol can be converted to an alkyl halide. For instance, using Appel reaction conditions with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), the hydroxymethyl group of a similar compound, (6-bromobenzo[d] benthamdirect.comjocpr.comdioxol-5-yl)methanol, was successfully converted into a bromomethyl group (-CH₂Br). researchgate.networldresearchersassociations.com

Nucleophilic Substitution : The resulting alkyl halide is an excellent substrate for nucleophilic substitution. The bromomethyl derivative has been reacted with sodium azide (B81097) (NaN₃) to yield the corresponding azidomethyl (-CH₂N₃) compound. researchgate.networldresearchersassociations.com This azide can then be used in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. researchgate.networldresearchersassociations.com

Etherification : The hydroxyl group can be converted into an ether. The existence of related compounds like 4,7-dimethoxy-5-(methoxymethyl)-1,3-benzodioxole (B7817142) demonstrates this type of modification. nih.gov

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Bromination (Appel Reaction) | CBr₄, PPh₃ | Bromomethyl (-CH₂Br) | researchgate.net, worldresearchersassociations.com |

| Azide Substitution | NaN₃ | Azidomethyl (-CH₂N₃) | researchgate.net, worldresearchersassociations.com |

| Etherification | (Not specified) | Methoxymethyl (-CH₂OCH₃) | nih.gov |

Benzodioxole Ring System Substitutions

Altering the substituents on the aromatic portion of the benzodioxole ring is another key strategy for creating analogues. This can involve halogenation, alkylation, or variations in the methoxy groups.

Halogenation : Electrophilic aromatic substitution can be used to introduce halogen atoms onto the ring. The electron-rich nature of the benzodioxole system facilitates reactions like bromination. wku.edu The use of starting materials such as (6-bromobenzo[d] benthamdirect.comjocpr.comdioxol-5-yl)methanol in multi-step syntheses indicates that halogenated benzodioxoles are valuable and accessible intermediates. researchgate.networldresearchersassociations.com These halogenated derivatives can then undergo further reactions, such as Suzuki-Miyaura coupling, to introduce a wide variety of aryl or heterocyclic substituents. researchgate.networldresearchersassociations.com

Alkylation : Alkyl groups can be introduced onto the ring system, typically through Friedel-Crafts alkylation or by starting with an already alkylated precursor. mdpi.com The synthesis of a propyl-substituted analogue, 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, from the natural product apiol is a prime example of a benzodioxole core bearing an alkyl substituent. mdpi.comresearchgate.net

Methoxy Group Variations : While direct modification of the existing methoxy groups is challenging, analogues with different alkoxy groups or substitution patterns can be synthesized. This is generally achieved by starting the de novo synthesis with differently substituted precursors, such as catechols or phenols with varied substitution patterns, before the formation of the benzodioxole ring.

Incorporation into Hybrid Molecular Scaffolds

The this compound framework, or its aldehyde precursor, can be incorporated as a building block into larger, hybrid molecular structures, such as pyrazolines and chromenes.

Pyrazolines : Benzodioxole-based pyrazoline derivatives are commonly synthesized through a multi-step process. benthamdirect.comresearchgate.net First, a benzodioxole carbaldehyde (such as 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde) undergoes a Claisen-Schmidt condensation with a suitable ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). This chalcone intermediate is then reacted with a hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) in a cyclization reaction to form the five-membered pyrazoline ring. jocpr.comrdd.edu.iq This approach allows for the fusion of the benzodioxole moiety with the biologically relevant pyrazoline scaffold. benthamdirect.comresearchgate.net

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | Benzodioxole carbaldehyde + Ketone | Chalcone | Claisen-Schmidt Condensation |

| 2 | Chalcone + Hydrazine derivative | Benzodioxole-pyrazoline hybrid | Cyclization/Condensation |

Chromenes : Chromene and its benzo-fused derivatives (benzochromenes) are another class of heterocyclic compounds that can be synthesized using benzodioxole building blocks. nih.govnih.gov Many synthetic routes to these scaffolds involve multi-component reactions where an aromatic aldehyde is a key reactant. researchgate.net By using 4,7-dimethoxy-1,3-benzodioxole-5-carbaldehyde in such reactions, often with an activated methylene (B1212753) compound (like malononitrile) and a phenol (B47542) or naphthol derivative, it is possible to construct complex chromene systems that incorporate the dimethoxy-benzodioxole unit. nih.govresearchgate.net

Advanced Synthetic Methodologies (e.g., Chemoenzymatic Transformations)

The synthesis of complex benzodioxole structures increasingly employs advanced methodologies that provide high selectivity and yield. While direct chemoenzymatic transformations for this compound are not extensively documented in dedicated studies, the principles of biocatalysis are widely applied in the synthesis of pharmaceutical intermediates and can be extrapolated to this class of compounds. nih.govillinois.edu Biocatalysis, using isolated enzymes or whole-cell systems, is a powerful tool for creating chiral molecules with high enantiomeric purity under mild, environmentally friendly conditions. nih.gov For instance, enzymes like reductases, oxidases, and hydrolases are instrumental in producing chiral intermediates for drugs. illinois.edu A hypothetical chemoenzymatic step in the synthesis of an analogue could involve the stereoselective reduction of a precursor ketone to a chiral alcohol or the enzymatic resolution of a racemic amine intermediate. researchgate.net

Beyond biocatalysis, several other advanced chemical methods are prominent in the synthesis of benzodioxole analogues.

Directed Ortho-Metalation (DoM): This strategy allows for the regioselective functionalization of the aromatic ring. For example, in the synthesis of dillapiole (B1196416), a close analogue, a directed ortho-metalation, Baeyer-Villiger, and methylation sequence has been effectively employed. mdma.ch This method provides a powerful way to introduce substituents at specific positions, which is crucial for developing structure-activity relationships.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction is a prime example of an advanced methodology used to create complex benzodioxole derivatives. This reaction forges carbon-carbon bonds between a boronic acid and a halide. For instance, (6-bromobenzo[d] mdpi.comnih.govdioxol-5-yl)methanol has been used as a starting material, which is then elaborated via Suzuki-Miyaura coupling to produce a diverse library of new compounds with good to excellent yields. worldresearchersassociations.comresearchgate.net

Oxidative Rearrangements: The Baeyer-Villiger oxidation is another key advanced method used in this context. It has been applied to oxidize apiol aldehyde derivatives to the corresponding phenols, which are then converted to quinone analogues. mdpi.com This reaction is a critical step in transforming formyl groups, introduced via methods like Vilsmeier-Haack or Duff reactions, into hydroxyl groups, thereby enabling further modifications. mdma.ch

Multi-component and Domino Reactions: Modern synthetic chemistry often seeks to build molecular complexity in a minimal number of steps. Syntheses involving domino reactions, where a single event triggers a cascade of bond-forming transformations, are highly valued for their efficiency. While specific examples for the target molecule are sparse, the synthesis of various heterocyclic systems often relies on such elegant strategies. digitellinc.com

These methodologies represent a significant step forward, enabling the creation of diverse libraries of benzodioxole analogues for various research purposes, including the evaluation of their biological activities. nih.govnih.govresearchgate.net

Efficiency and Scalability of Synthetic Routes for Research Purposes

A key strategy for ensuring scalability in the synthesis of this compound analogues is the use of natural products as starting materials. Apiol and dillapiole, which are major constituents of essential oils from plants like parsley, dill, and Piper aduncum, serve as abundant and renewable precursors. mdpi.comnih.gov For example, a procedure for obtaining a key intermediate, 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, starts from apiol, which can be isolated in kilogram quantities from parsley essential oil. mdpi.comresearchgate.net The subsequent formylation of dihydroapiol proceeds with a high yield of 90% and requires simple purification, highlighting the route's efficiency. mdpi.comresearchgate.net

The scalability of individual reactions is also a major consideration. Reactions that are high-yielding on a milligram scale may become problematic when scaled up to gram or kilogram production. For example, issues such as oligomer or polymer formation can reduce yields in reactions like the Diels-Alder cycloaddition when moving to a larger scale. nih.gov Overcoming such challenges often requires careful optimization of reaction conditions, such as using high-dilution techniques. nih.gov

| Starting Material | Target/Intermediate | Key Reactions | No. of Steps | Overall Yield (%) | Scalability Notes | Ref |

| Apiol | 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde | Hydrogenation, Formylation | 2 | High (e.g., 90% for formylation) | High; uses abundant natural precursor. | mdpi.com |

| Sesamol | Dillapiole | Protection, Ortho-metalation, Formylation, Baeyer-Villiger, Methylation, Deprotection, Alkylation, Claisen Rearrangement | ~9 | 19 | Moderate; improves upon previous low-yield routes. | mdma.ch |

| o-Vanillin | Dillapiole | - | ~6 | 10 | Low yield limits scalability. | mdma.ch |

| (6-bromobenzo[d] mdpi.comnih.govdioxol-5-yl)methanol | Biaryl benzodioxoles | Suzuki-Miyaura Coupling | 1 (from bromo-intermediate) | 33-89 | Good; allows for diverse analogue synthesis. | researchgate.net |

Ultimately, the choice of a synthetic route for research depends on a balance between the desired quantity of the compound, the availability of starting materials, and the complexity of the target structure. The use of abundant natural precursors and the application of modern, high-yield synthetic reactions are key to achieving both efficiency and scalability.

Advanced Spectroscopic and Analytical Characterization Techniques for 4,7 Dimethoxy 2h 1,3 Benzodioxol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. For (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol, ¹H NMR would reveal the chemical environment of all hydrogen atoms. Expected signals would include those for the aromatic proton, the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), the hydroxyl proton (-OH), the protons of the two methoxy (B1213986) groups (-OCH₃), and the protons of the methylenedioxy group (-O-CH₂-O-). The chemical shift, integration, and splitting pattern of each signal would confirm the connectivity of the molecule.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms. This would include distinct signals for the carbons in the benzene (B151609) ring, the hydroxymethyl carbon, the methoxy carbons, and the methylenedioxy carbon. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish H-H and C-H correlations, respectively, providing unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₂O₅), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, confirming the elemental composition.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH), a methoxy group (-OCH₃), or formaldehyde (B43269) (CH₂O) from the methylenedioxy ring. Analysis of these fragment ions would help to corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the alcohol group. C-H stretching vibrations for the aromatic ring and the aliphatic carbons would appear around 2850-3100 cm⁻¹. Characteristic C-O stretching bands for the alcohol and ether linkages would be observed in the 1000-1300 cm⁻¹ region. Additionally, peaks corresponding to the aromatic C=C bonds and the specific vibrations of the methylenedioxy group would be present.

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and conformation of the molecule. It would confirm the planarity of the aromatic ring and the geometry of the substituent groups, providing an unambiguous structural proof.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing it within a mixture. High-Performance Liquid Chromatography (HPLC) could be used to separate the compound from impurities or other components in a sample. A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed. The retention time of the compound would be a characteristic property under specific conditions, and the peak area would allow for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound could be analyzed by GC-MS to confirm its purity and molecular weight simultaneously. The resulting mass spectrum could be compared against spectral libraries for identification purposes.

Elucidation of Biological Activities and Underlying Molecular Mechanisms of 4,7 Dimethoxy 2h 1,3 Benzodioxol 5 Yl Methanol and Its Derivatives

Anti-inflammatory Mechanisms in Cellular Models

Research into the anti-inflammatory potential of benzodioxole derivatives has often utilized cellular models to dissect their mechanisms of action. A key derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), has been investigated for its ability to counteract inflammatory responses. nih.gov

Inflammation is characterized by the release of pro-inflammatory molecules. Studies have shown that DMB can significantly inhibit the production of several key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov The compound effectively reduces the secretion of nitric oxide (NO), a signaling molecule involved in inflammation, as well as the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov This inhibitory action extends to the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively. nih.gov The reduction of these molecules is dose-dependent, indicating a direct pharmacological effect. nih.gov

Table 1: Effect of 4,7-dimethoxy-5-methyl-1,3-benzodioxole (DMB) on Pro-inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Mediator/Protein | Effect of DMB Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Significantly Decreased | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Decreased | nih.gov |

| Interleukin-1 beta (IL-1β) | Significantly Decreased | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Suppressed Protein Levels | nih.gov |

| Cyclooxygenase-2 (COX-2) | Suppressed Protein Levels | nih.gov |

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in the inflammatory response. The anti-inflammatory activity of DMB is linked to its ability to inhibit this pathway. nih.gov In cellular models, DMB significantly suppresses the LPS-induced nuclear translocation of NF-κB. nih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB-α, DMB effectively blocks NF-κB from entering the nucleus and activating the transcription of pro-inflammatory genes. nih.gov Furthermore, DMB has been shown to inhibit the protein expression of Toll-like receptor 4 (TLR4), a key receptor that recognizes LPS and initiates the NF-κB signaling cascade. nih.gov

In addition to suppressing pro-inflammatory pathways, some compounds can actively promote anti-inflammatory responses. DMB has been demonstrated to significantly increase the expression of hemoxygenase-1 (HO-1) in RAW264.7 cells. nih.gov HO-1 is an enzyme with potent anti-inflammatory, antioxidant, and cytoprotective functions. The upregulation of HO-1 is a key mechanism for resolving inflammation. The importance of this pathway was confirmed by experiments where a HO-1 enhancer attenuated the production of LPS-induced pro-inflammatory molecules, mimicking the effect of DMB. nih.gov

The lipopolysaccharide (LPS)-induced RAW264.7 macrophage model is a widely used and reliable in vitro assay for screening and characterizing potential anti-inflammatory agents. nih.govnih.govbiomolther.org Macrophages are key immune cells that, when activated by LPS (a component of Gram-negative bacteria), produce a robust inflammatory response, including the release of NO, TNF-α, IL-1β, and other mediators. nih.govbiomolther.org The study of 4,7-dimethoxy-5-methyl-1,3-benzodioxole utilized this model to demonstrate its anti-inflammatory effects, measuring the reduction in inflammatory markers following treatment. nih.gov This cellular model allows for the investigation of specific molecular pathways, such as NF-κB and HO-1, in a controlled environment. nih.gov

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is closely linked to inflammation. Compounds that can scavenge free radicals may therefore possess therapeutic potential.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward in vitro method for evaluating the free radical scavenging activity of chemical compounds. sapub.orgnih.gov The assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. sapub.org This donation neutralizes the DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically at approximately 517 nm. sapub.orgnih.gov The percentage of DPPH scavenging activity is calculated by comparing the absorbance of the sample-treated solution to that of a control. nih.gov This assay is frequently employed to assess the antioxidant potential of various plant extracts and synthetic compounds, including derivatives of benzodioxole. sapub.orgnih.gov

Table 2: Principle of the DPPH Free Radical Scavenging Assay

| Component | Role/Principle | Measurement |

|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | A stable free radical that accepts an electron or hydrogen. | Absorbance at ~517 nm (Purple color). |

| Antioxidant Compound | Donates an electron or hydrogen to neutralize DPPH. | N/A |

| DPPH-H (Reduced form) | The stable, non-radical form of DPPH. | Loss of absorbance (Yellow color). |

| Scavenging Activity (%) | Calculated based on the decrease in absorbance. | % Activity = [(Acontrol - Asample) / Acontrol] × 100 |

Mechanisms of Oxidative Stress Mitigation

The role of 1,3-benzodioxole (B145889) derivatives in managing oxidative stress is complex, with different compounds exhibiting capabilities for both mitigation and induction of oxidative stress through various molecular pathways. An imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems to neutralize them leads to oxidative stress, a state implicated in numerous degenerative diseases. nih.gov

Certain derivatives have demonstrated direct antioxidant effects. For instance, a new 1,3-benzodioxole derivative isolated from Hypecoum erectum, named Hypecoumic acid, has shown notable antioxidant activity. mdpi.com In a DPPH-scavenging assay, Hypecoumic acid was the most effective antioxidant among the compounds tested from this plant, with an IC50 value of 86.3 μM, indicating its capacity to neutralize free radicals. mdpi.com Such activity is crucial for mitigating the cellular damage caused by ROS, which can harm essential macromolecules like lipids, proteins, and nucleic acids. nih.gov

Conversely, other 1,3-benzodioxole derivatives have been engineered to induce oxidative stress as a therapeutic strategy, particularly in oncology. When conjugated with arsenical precursors, these derivatives were found to enhance anti-proliferation activity in cancer cells by inhibiting the thioredoxin (Trx) system. nih.gov The Trx system is a key antioxidant pathway, and its inhibition leads to a burst of ROS, which in turn initiates apoptosis (programmed cell death) in cancer cells. nih.gov This dual potential highlights the versatility of the 1,3-benzodioxole scaffold, where structural modifications can fundamentally alter its interaction with the cellular redox environment.

Antimicrobial Spectrum and Mode of Action

The antimicrobial properties of (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol and its derivatives are an area of active investigation, with studies exploring their efficacy against a range of pathogenic bacteria and fungi.

Currently, there is limited specific information available in scientific literature regarding the antibacterial efficacy of this compound and its direct derivatives against pathogenic bacterial strains. While the broader class of benzodioxoles has been explored for various biological activities, dedicated studies on the antibacterial spectrum of this particular compound are not extensively reported.

In contrast to the limited data on antibacterial action, certain derivatives of benzodioxole have demonstrated significant and broad-spectrum antifungal activity. One such derivative, Nitropropenyl benzodioxole (NPBD), has been shown to be a potent antifungal agent, with an activity profile comparable to established drugs like Amphotericin B and Miconazole. nih.govnih.gov NPBD was reported to be fungicidal against a wide array of phylogenetically diverse fungi, including significant pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govnih.gov The compound's mechanism is linked to its function as a redox-thiol oxidant and an inhibitor of tyrosine phosphatases, which are crucial for fungal cellular processes. nih.govnih.gov

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for NPBD against various fungal species underscore its potent activity. nih.gov For many pathogenic species, the MFC/MIC ratio was low, indicating rapid fungicidal action. nih.gov Notably, NPBD was effective against both replicating and non-replicating fungal forms and did not appear to induce resistance after long-term exposure in key pathogens. nih.govnih.gov

| Fungal Species | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| Candida albicans | 1.0 | 2.0 |

| Candida glabrata | 0.5 | 1.0 |

| Cryptococcus neoformans | 0.25 | 0.5 |

| Aspergillus fumigatus | 0.5 | 1.0 |

| Scedosporium apiospermum | 0.25 | 0.25 |

| Trichophyton rubrum | 4.0 | >32 |

Antimitotic Effects and Microtubule Destabilization Studies (for related compounds)

Derivatives of 1,3-benzodioxole have been identified as a class of synthetic compounds with significant antimitotic activity. These agents interfere with the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division. mdpi.com By disrupting microtubule function, these compounds can arrest cells in mitosis, ultimately leading to apoptotic cell death, a strategy widely used in cancer chemotherapy. nih.gov

Specifically, derivatives of 6-benzyl-1,3-benzodioxole have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules. Their mechanism involves competitive inhibition of colchicine (B1669291) binding to tubulin. Structure-activity relationship studies revealed that maximum activity required an intact dioxole ring and specific methoxy (B1213986) substitutions on both the benzodioxole and benzyl (B1604629) moieties. This suggests that these compounds are structurally and functionally comparable to other microtubule destabilizing agents like podophyllotoxin.

Enzyme Inhibitory Profiles and Mechanistic Insights

The 1,3-benzodioxole scaffold and related heterocyclic structures are being investigated for their potential to inhibit various enzymes involved in pathological processes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in numerous physiological processes, including pH regulation and CO2 transport. nih.gov Certain CA isoforms are overexpressed in various diseases, including cancer, making them attractive therapeutic targets. nih.gov

While direct studies on this compound are scarce, related heterocyclic compounds, such as sulfonamide derivatives incorporating a pyrazole (B372694) ring, have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov For example, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated potent inhibitory activity against both hCA I and hCA II. nih.gov

The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating strong binding to the enzymes. nih.gov The primary sulfonamide group is a key feature for potent CA inhibition, and modifications to the peripheral parts of the molecule can modulate the affinity and selectivity for different CA isoenzymes.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| Compound 9 (4-F-phenyl derivative) | 316.7 ± 9.6 | 412.5 ± 115.4 |

| Compound 10 (4-Cl-phenyl derivative) | 402.9 ± 110.1 | 458.6 ± 121.7 |

| Compound 11 (4-Br-phenyl derivative) | 533.1 ± 187.8 | 624.6 ± 168.2 |

| Compound 14 (4-OCH3-phenyl derivative) | 454.2 ± 138.8 | 512.9 ± 115.8 |

| Acetazolamide (Standard) | 278.8 ± 44.3 | 293.4 ± 46.4 |

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. Research into novel AChE inhibitors has identified the 1,3-benzodioxole scaffold as a promising pharmacophore. While studies on this compound itself are not prominent, various derivatives incorporating the benzodioxole ring have demonstrated significant AChE inhibitory activity. dergipark.org.trresearchgate.net

A patent has been filed for a class of novel benzodioxole derivatives that exhibit acetylcholinesterase inhibiting activity, suggesting their potential use in the treatment or prevention of Alzheimer's disease. google.com Further research has focused on synthesizing hybrid molecules that combine the benzodioxole ring with other biologically active moieties. For instance, a novel compound incorporating both a thiadiazole and a benzodioxole ring was designed, synthesized, and evaluated for its AChE inhibitory potential. dergipark.org.trresearchgate.net

In vitro testing of this thiadiazole-benzodioxole derivative revealed significant inhibitory activity against AChE. dergipark.org.tr The compound yielded an IC50 value of 0.114±0.005 µM. researchgate.net When compared against a standard reference drug, donepezil, which had an IC50 value of 0.0201±0.0014 µM, the novel derivative demonstrated potent, albeit slightly lower, activity. researchgate.net These findings underscore the importance of the benzodioxole nucleus in designing new, effective AChE inhibitors. dergipark.org.trresearchgate.net

Other Biological Activities Explored for Benzodioxole Analogues

Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The 1,3-benzodioxole moiety is a structural feature in numerous compounds investigated for their potential as anti-cancer agents. researchgate.netchemicalbook.com Derivatives have been shown to exert anti-proliferative and cytotoxic effects across a variety of human cancer cell lines through mechanisms that include inhibiting the thioredoxin system and inducing apoptosis. chemicalbook.commdpi.com

One area of research involves conjugating 1,3-benzodioxole derivatives with arsenicals to enhance their anti-tumor efficacy. mdpi.com These fabricated arsenicals demonstrated broad-spectrum anti-proliferative efficiency against leukemia cell lines (Molm-13, NB4) and solid tumor cell lines like HeLa (cervical cancer) and 4T1 (breast cancer). mdpi.com Notably, these conjugates showed significantly less inhibition against normal cell lines, indicating a degree of selectivity for cancer cells. mdpi.com For example, the derivative MAZ2 showed potent activity against the tested cancer cell lines while having a minimal impact on the proliferation of normal COS-7 and peripheral blood mononuclear cells (PBMC). mdpi.com

Other synthetic strategies have yielded novel benzodioxole derivatives with cytotoxic properties. A series of aryl acetate (B1210297) and aryl acetic acid derivatives of benzodioxole were synthesized and evaluated for their cytotoxic effects on the HeLa cervical cancer cell line. nih.gov All tested compounds showed an ability to inhibit cell growth, with the most cytotoxic compound, designated 3e, exhibiting a CC50 value of 219 µM. nih.gov Further studies have shown that benzodioxole-based dithiocarbamate (B8719985) derivatives display cytotoxic activity against A549 human lung adenocarcinoma and C6 rat glioma cell lines. researchgate.net

| Compound Series | Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|

| Arsenical Conjugates (e.g., MAZ2, TAZ2) | Molm-13 (Leukemia) | IC50 | Potent Inhibition | mdpi.com |

| Arsenical Conjugates (e.g., MAZ2, TAZ2) | NB4 (Leukemia) | IC50 | Potent Inhibition | mdpi.com |

| Arsenical Conjugates (e.g., MAZ2, TAZ2) | HeLa (Cervical Cancer) | IC50 | Potent Inhibition | mdpi.com |

| Arsenical Conjugates (e.g., MAZ2, TAZ2) | 4T1 (Breast Cancer) | IC50 | Potent Inhibition | mdpi.com |

| Aryl Acetate/Acetic Acid Derivatives | HeLa (Cervical Cancer) | CC50 | 0.219 - 1.79 mM | nih.gov |

| Compound 3e | HeLa (Cervical Cancer) | CC50 | 219 µM | nih.gov |

Immunomodulatory Potentials

The immunomodulatory potential of benzodioxole analogues has been explored primarily through their anti-inflammatory activity. chemicalbook.comchemicalbook.com Inflammation is a key component of the immune response, and enzymes like cyclooxygenase (COX) are critical mediators of this process. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes to reduce inflammation. nih.gov

Research has demonstrated that synthetic compounds incorporating the benzodioxole moiety can act as inhibitors of COX-1 and COX-2. nih.gov In one study, twelve novel benzodioxole derivatives, comprising aryl acetate and aryl acetic acid groups, were synthesized and assessed for their ability to inhibit COX enzymes. The results indicated that the synthesized compounds exhibited moderate activity against both COX-1 and COX-2. nih.gov

The potency and selectivity of these compounds varied with their specific chemical structures. For example, compound 4f was the most potent against the COX-1 enzyme, with an IC50 value of 0.725 µM. nih.gov Compound 3b showed notable activity against both COX-1 and COX-2, with IC50 values of 1.12 µM and 1.3 µM, respectively. nih.gov Importantly, most of the synthesized compounds displayed better selectivity for COX-2 inhibition compared to the established NSAID Ketoprofen, suggesting that the benzodioxole scaffold may be advantageous in developing more selective anti-inflammatory agents. nih.gov This inhibition of key inflammatory enzymes highlights the potential of benzodioxole derivatives to function as immunomodulatory agents.

| Compound | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 4f | COX-1 | 0.725 | nih.gov |

| 3b | COX-1 | 1.12 | nih.gov |

| COX-2 | 1.3 | ||

| 3e | COX-1 | 2.36 | nih.gov |

| COX-2 | 2.73 |

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel crucial for fluid and salt homeostasis in epithelial cells. frontiersin.org A major therapeutic advance in CF treatment has been the development of CFTR modulators, small molecules that target the underlying protein defect. nih.gov The benzodioxole chemical structure has been identified as a key component in the development of these modulators. nih.govnih.gov

CFTR modulators are classified based on their mechanism of action, with "correctors" helping the misfolded CFTR protein to traffic to the cell surface and "potentiators" enhancing the channel opening of CFTR proteins that are already at the cell surface. frontiersin.org The benzodioxole moiety is notably present in Tezacaftor, a CFTR corrector approved for clinical use. drugbank.comresearchgate.netwikipedia.org Tezacaftor functions by modulating the folding and presentation of the defective CFTR protein to the cell surface, thereby improving its function. drugbank.com It is used in combination with potentiators like Ivacaftor to achieve greater therapeutic effect. wikipedia.org

The successful incorporation of the benzodioxole ring into Tezacaftor highlights its value as a scaffold in medicinal chemistry for this target. Further research has led to the discovery of other CFTR correctors that feature a 2,2-difluoro-1,3-benzodioxole (B44384) group, such as the experimental compound ABBV/GLPG-2222. researchgate.net These findings confirm that benzodioxole-containing structures are a significant class of molecules for restoring the function of the mutated CFTR protein, representing a critical therapeutic strategy for cystic fibrosis. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 4,7 Dimethoxy 2h 1,3 Benzodioxol 5 Yl Methanol Analogues

Influence of Benzodioxole Ring Substitution Pattern on Bioactivity (e.g., position and number of methoxy (B1213986) groups)

The substitution pattern on the aromatic portion of the benzodioxole ring, particularly the number and position of methoxy groups, plays a critical role in modulating the biological activity of its derivatives. The specific arrangement of these electron-donating groups can significantly influence the molecule's interaction with biological targets.

Research into various benzodioxole-containing compounds demonstrates that bioactivity is highly sensitive to the placement of methoxy substituents. For instance, studies on the naturally occurring compound dillapiole (B1196416), which features a 4,5-dimethoxy substitution pattern, and its analogues have revealed that the methoxy groups are important for their anti-inflammatory properties. nih.gov Similarly, investigations into 4,7-dimethoxy-5-methyl-1,3-benzodioxole (B1263459) (DMB), a compound with the same substitution pattern as the title methanol (B129727) derivative, have highlighted its potent anti-inflammatory activity, suggesting this specific arrangement is favorable for certain biological effects. nih.gov

In a different context, structure-function studies of 6-benzyl-1,3-benzodioxole derivatives as antimitotic agents found that maximum activity required a methoxy or ethoxy substituent at the 5-position. nih.gov Interestingly, the addition of further methoxy groups to the appended benzyl (B1604629) moiety led to a significant reduction in antitubulin activity, indicating that an optimal number and placement of these groups exist for a given biological target. nih.gov This principle underscores that simply increasing the number of methoxy groups does not guarantee enhanced activity; their precise location is paramount. The differential activities of isomers like dillapiole (4,5-dimethoxy) and apiole (B1665137) (4,7-dimethoxy) further confirm the decisive role of the substitution pattern. researchgate.netwikipedia.org

| Compound Name | Substitution Pattern | Noted Biological Activity |

| Dillapiole | 4,5-Dimethoxy | Anti-inflammatory nih.gov |

| Apiole | 4,7-Dimethoxy | Antitumor researchgate.net |

| 4,7-Dimethoxy-5-methyl-1,3-benzodioxole | 4,7-Dimethoxy | Anti-inflammatory nih.gov |

| 6-benzyl-5-methoxy-1,3-benzodioxole analogue | 5-Methoxy | Antimitotic nih.gov |

Significance of the Hydroxymethyl Moiety for Biological Activity and Hydrophilicity

The introduction of a hydroxymethyl group (-CH₂OH) is a common strategy in medicinal chemistry to enhance both the pharmacodynamic and pharmacokinetic properties of a lead compound. nih.gov This functional group can significantly influence a molecule's biological activity and physical properties, such as hydrophilicity.

The hydroxymethyl group is a key pharmacophore that can participate in molecular recognition at receptor binding sites. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs), allowing it to form specific, targeted interactions with amino acid residues in proteins like enzymes and receptors. nih.gov These interactions can anchor the molecule in the binding pocket, contributing to higher affinity and potency. Furthermore, introducing a hydroxymethyl group often increases the hydrophilicity of a compound. This enhanced water solubility can improve a drug's pharmacokinetic profile, including its absorption and distribution characteristics.

In the context of bioactive compounds, the replacement of other functional groups with a hydroxymethyl moiety, or its addition to a core scaffold, has been shown to result in analogues with higher biological activity. For example, studies on certain nitroalkenes demonstrated that the introduction of a hydroxymethyl group led to compounds with lower IC₅₀ values (indicating higher potency) for antiproliferative activity. nih.gov Therefore, the hydroxymethyl group on the (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol scaffold is predicted to be a critical determinant of its biological profile, enhancing its water solubility and enabling key interactions with its molecular targets.

Impact of Alkyl and Allyl Substitutions on Pharmacological Profiles

The nature of the substituent at the 5-position of the benzodioxole ring significantly influences the pharmacological profile of the resulting analogues. Both alkyl and allyl (propenyl) side chains have been extensively studied and are features of many naturally occurring bioactive benzodioxoles.

Apiole, or 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole, is a naturally occurring allyl-substituted compound that has demonstrated promising in vivo antitumor effects against colon cancer cells. researchgate.net Its structural isomer, dillapiole (which has an allyl group and a different methoxy arrangement), and its saturated alkyl analogue, di-hydrodillapiole, have both been shown to possess significant anti-inflammatory activity. nih.govresearchgate.net The activity of both the allyl (dillapiole) and the corresponding alkyl (di-hydrodillapiole) derivatives suggests that both saturated and unsaturated side chains at this position are compatible with anti-inflammatory effects, although the degree of activity can vary.

The length and branching of the alkyl chain are also important variables in SAR studies. For example, the synthesis of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde serves as a key step in creating analogues of coenzyme Q, which are investigated for their antitumor properties. mdpi.com This highlights the utility of the propyl group in this class of compounds. In other molecular scaffolds, SAR investigations have shown that bulky alkyl groups, such as tert-butyl, can enhance activity by occupying a large hydrophobic space in a binding pocket, while smaller groups like methyl or ethyl may result in decreased potency. nih.gov This indicates that the optimal size and saturation of the side chain are dependent on the specific biological target.

| Compound Name | Key Substituent | Pharmacological Profile |

| Apiole | 5-Allyl | Antitumor researchgate.net |

| Dillapiole | 6-Allyl | Anti-inflammatory nih.gov |

| Di-hydrodillapiole | 6-Propyl | Anti-inflammatory nih.gov |

Stereochemical Implications in Receptor Binding and Enzymatic Interactions

Stereochemistry is a critical factor in pharmacology because biological targets, such as receptors and enzymes, are chiral entities. mdpi.com Consequently, they often interact differently with the individual enantiomers of a chiral drug. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." mdpi.com Although this compound itself is an achiral molecule, the introduction of various substituents, as discussed in SAR studies, can create stereogenic centers, making stereochemical considerations highly relevant.

Studies on closely related scaffolds, such as 1,4-benzodioxanes, have provided clear evidence of the importance of stereochemistry. For example, the enantiomers of certain 1,4-dioxane (B91453) derivatives display reversed stereochemical requirements for binding to 5-HT₁ₐ serotonin (B10506) receptors versus α₁-adrenoreceptors. nih.gov This enantioselectivity demonstrates that the three-dimensional arrangement of atoms is crucial for specific receptor recognition. Further research into the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has confirmed that the absolute configuration of stereocenters within the molecule can greatly influence its biological activity. nih.gov

Enzymes, due to their highly structured active sites, are also exquisitely sensitive to substrate stereochemistry, often catalyzing reactions with high stereo- and regioselectivity. pharmasalmanac.com Therefore, if an analogue of this compound is designed to interact with an enzyme, its stereoisomers would be expected to exhibit significant differences in binding affinity, reaction rate, or both. Any SAR-driven drug design effort that introduces chirality into the benzodioxole scaffold must involve the separation and individual testing of the resulting enantiomers to fully characterize their pharmacological profiles.

Development of Lead Compounds based on SAR Data

SAR data provides the rational foundation for lead optimization, an iterative process of refining a hit compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties, ultimately transforming it into a viable drug candidate. patsnap.com The benzodioxole scaffold has served as the basis for several successful SAR-guided drug discovery campaigns.

One such example is the development of small-molecule activators of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), a promising therapeutic target for heart failure. In a comprehensive SAR investigation, benzodioxole analogues emerged as potent activators. acs.orgnih.gov This study involved the systematic modification of three distinct regions of a lead compound, demonstrating how SAR insights can guide the design of novel, highly active molecules. nih.gov

Computational Chemistry and in Silico Modeling in 4,7 Dimethoxy 2h 1,3 Benzodioxol 5 Yl Methanol Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol, within the active site of a target protein.

In research involving structurally related compounds, molecular docking has been pivotal in identifying potential therapeutic targets and understanding interaction mechanisms. For instance, studies on novel hybrid molecules incorporating a 1,3,4-oxadiazole (B1194373) ring, which can be conceptually related to the benzodioxole structure, have utilized docking to explore anticancer activities. In one such study, a synthesized 5-fluorocytosine-1,3,4-oxadiazole hybrid, compound 5e , was docked into the active site of caspase-3, a key enzyme in apoptosis. The docking results suggested that the compound forms a stable complex with the protein, potentially activating it and inducing programmed cell death in cancer cells. nih.gov

For this compound, molecular docking could be similarly employed to screen for potential protein targets. The molecule's hydroxyl and methoxy (B1213986) groups would be expected to form key hydrogen bonds, while the benzodioxole ring could engage in hydrophobic and π-stacking interactions.

Table 1: Potential Ligand-Target Interactions Explored via Molecular Docking for Benzodioxole-Related Structures

| Compound Class | Protein Target | Key Predicted Interactions | Potential Outcome |

|---|---|---|---|

| Benzodioxole Derivatives | Caspase-3 | Hydrogen bonding, hydrophobic interactions | Apoptosis induction nih.gov |

| Benzodiazepine Analogues | GABA-A Receptors | Hydrophobic and polar contacts | Prediction of biological activity nih.govherts.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors that influence activity, QSAR can be used to predict the potency of new, unsynthesized compounds.

A QSAR study on a series of benzodioxole derivatives investigated their antioxidant activity by modeling their ability to inhibit lipid peroxidation. nih.gov This research developed robust models using descriptors derived from quantum chemical calculations and molecular shape analysis. The findings revealed that the antilipid peroxidative activity was significantly influenced by the charges on the carbon atoms of the dioxole ring, the charged surface area of the molecule, and the dipole moment. nih.gov The study also noted that the presence of methoxy substituents could significantly affect the antioxidant activity of these molecules. nih.gov

For this compound, which contains two methoxy groups, a similar QSAR approach could be used to predict its potential antioxidant activity or other biological effects. The development of a QSAR model would involve calculating a range of descriptors for this molecule and related analogues to correlate them with experimentally determined activities.

Table 2: Key Descriptors in QSAR Models for Benzodioxole Derivatives and Their Influence

| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |

|---|---|---|---|

| Quantum Chemical | Mulliken charges on dioxole ring carbons | Activity is largely dependent on these charges | nih.gov |

| Spatial | Charged Partial Surface Area | Activity is dependent on this descriptor | nih.gov |

| Physicochemical | Dipole Moment | Activity is dependent on this descriptor | nih.gov |

| Physicochemical | Hydrophobic parameter (logP) | Included in model development | nih.gov |

| Physicochemical | Molar Refractivity | Included in model development | nih.gov |

A QSAR model is generally considered acceptable when it has a squared correlation coefficient (r²) value greater than 0.6 and a leave-one-out cross-validation (xr²) value greater than 0.5 for the training set. nih.gov

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide deep insights into its conformational flexibility, its interaction with solvent molecules, and the stability of its binding to a protein target identified through molecular docking.

An MD simulation would begin with the docked complex of this compound and its target protein. The system would be solvated in a water box, and the trajectory of all atoms would be calculated over a period of nanoseconds or even microseconds. The resulting trajectory can be analyzed to:

Assess Binding Stability: Determine if the ligand remains stably bound in the active site or if it dissociates.

Identify Key Interactions: Observe the persistence of hydrogen bonds and other interactions over time, highlighting the most critical contacts for binding.

Investigate Conformational Changes: Analyze how the protein and ligand adapt their shapes to achieve an optimal fit, a phenomenon known as "induced fit."

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to estimate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.

While specific MD simulation studies on this compound are not yet prevalent in the literature, this technique represents a logical next step following initial docking predictions to validate and refine the understanding of its molecular interactions.

Theoretical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various molecular properties, providing insights into the reactivity and spectroscopic characteristics of compounds like this compound.

DFT calculations can determine a range of electronic properties:

Optimized Molecular Geometry: Predict the most stable 3D arrangement of atoms.

Vibrational Frequencies: Calculate theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. Studies on related molecules like 5-nitro-1,3-benzodioxole (B1580859) have successfully used DFT (specifically, the B3LYP functional) to analyze vibrational modes. scispace.com

Electronic Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Maps: Identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding how it will interact with other molecules and biological targets.

For this compound, DFT calculations would be invaluable for predicting its reactivity, understanding its charge distribution, and interpreting experimental spectroscopic data.

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. scispace.comresearchgate.net |

Future Perspectives and Translational Research Opportunities for 4,7 Dimethoxy 2h 1,3 Benzodioxol 5 Yl Methanol

Rational Design of Next-Generation Benzodioxole-Based Therapeutics

The rational design of new drugs originating from lead compounds like (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol is a cornerstone of modern therapeutic development. rug.nl This approach relies on a deep understanding of the structure-activity relationships (SAR), which correlate the molecular structure of a compound with its biological effects. drugdesign.orgresearchgate.net By systematically modifying the functional groups on the benzodioxole core, medicinal chemists can aim to enhance potency, selectivity, and pharmacokinetic properties. youtube.com

Key strategies in the rational design of analogues of this compound include:

Modification of the Methanol (B129727) Group: Altering the methanol functional group could influence the compound's solubility and ability to form hydrogen bonds with biological targets.

Substitution on the Aromatic Ring: Introducing different substituents on the benzene (B151609) ring component of the benzodioxole structure can impact the molecule's electronic properties and interactions with target proteins.

Alterations to the Dioxole Ring: Modifications to the methylenedioxy bridge could be explored to fine-tune the compound's conformational properties.

These strategic modifications, guided by computational modeling and in vitro screening, can lead to the development of next-generation benzodioxole-based therapeutics with improved efficacy and safety profiles. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

The benzodioxole moiety is present in a variety of compounds that exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnajah.edu For instance, certain benzodioxole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as cytotoxic agents against cancer cell lines. nih.gov A derivative, N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, has been identified as a potent inhibitor of c-Src and Abl enzymes, which are implicated in cancer progression. nih.gov Furthermore, some benzodioxole compounds have demonstrated the ability to overcome multidrug resistance in cancer cells, a significant challenge in oncology. researchgate.net

Given the established bioactivity of the benzodioxole scaffold, future research on this compound and its derivatives could uncover novel biological targets and expand its therapeutic applications. A systematic screening of these compounds against a panel of disease-relevant targets could reveal new mechanisms of action and open up avenues for treating a broader spectrum of diseases.

Integration with Advanced Drug Discovery Platforms

Modern drug discovery has been revolutionized by the integration of advanced technologies that accelerate the identification and optimization of lead compounds. nih.gov High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against specific biological targets. nih.govchemdiv.com The benzodioxole scaffold of this compound makes it an ideal candidate for inclusion in such screening libraries to identify novel inhibitors of various enzymes or receptor modulators. stanford.eduku.edu

In addition to HTS, computational approaches play a crucial role in contemporary drug discovery. scielo.org.mx Virtual screening and molecular docking can be employed to predict the binding affinity of this compound derivatives to a wide array of protein targets, thereby prioritizing compounds for synthesis and biological evaluation. mdpi.com These in silico methods, combined with experimental data, create a powerful synergy for the efficient discovery of new therapeutic agents. researchgate.net

Opportunities for Collaborative Multidisciplinary Research

The journey of a drug from a natural product lead to a clinically approved therapeutic is a complex process that necessitates a multidisciplinary approach. nih.govnih.gov The development of this compound-based therapeutics would greatly benefit from collaborations between experts in various fields:

Synthetic and Medicinal Chemists: To design and synthesize novel analogues with improved properties.

Pharmacologists and Biologists: To evaluate the biological activity and elucidate the mechanisms of action of these new compounds.

Computational Scientists: To perform in silico modeling and data analysis to guide the drug design process.

Such collaborative efforts, spanning both academic and industrial research sectors, are essential to overcome the challenges inherent in drug discovery and to accelerate the translation of promising compounds like this compound into valuable clinical candidates. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)methanol, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via formylation of apiol-derived intermediates under controlled conditions. Key steps include:

- Refluxing precursor aldehydes with reducing agents (e.g., NaBH₄) in ethanol .

- Solvent selection (e.g., ethanol for solubility and stability) and temperature control (e.g., 60–80°C) to minimize side reactions .

- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the methanol derivative. Yield optimization (~85%) requires stoichiometric precision and inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (FTIR, NMR) resolve structural ambiguities in this compound?

- Methodological Answer :

- FTIR : Identify hydroxyl (O–H stretch at ~3200–3600 cm⁻¹) and benzodioxole C–O–C asymmetric stretches (1250–1300 cm⁻¹) .

- ¹H NMR : Assign methoxy groups (δ 3.8–4.0 ppm, singlet) and benzodioxol protons (δ 5.9–6.2 ppm, multiplet). Integration ratios confirm substituent positions .

- ¹³C NMR : Detect quaternary carbons in the benzodioxole ring (δ 100–110 ppm) and methanol-attached CH₂ (δ 60–65 ppm) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Store in amber vials at –20°C to prevent photodegradation of the benzodioxole ring.

- Use desiccants to avoid hydrolysis of the methanol group.

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density on the methanol group, identifying nucleophilic sites .

- Use molecular docking (AutoDock Vina) to simulate interactions with enzymes (e.g., oxidoreductases) based on benzodioxol hydrophobicity and methoxy steric effects .

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies address contradictions in reported regioselectivity during derivatization of this compound?

- Methodological Answer :

- Analyze competing reaction pathways using LC-MS to detect intermediates (e.g., epoxide or quinone byproducts).

- Adjust protecting groups (e.g., silylation of –OH) to direct electrophilic substitution to the 5-position .

- Compare solvent effects: Polar aprotic solvents (DMF) favor nucleophilic attack, while nonpolar solvents (toluene) enhance steric control .

Q. How can crystallographic data resolve stereochemical uncertainties in derivatives?

- Methodological Answer :

- Grow single crystals via slow evaporation of ethanol/water mixtures .

- Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles and torsional strain in the benzodioxole ring.

- Refine data with SHELXL, focusing on methanol group orientation (R factor < 0.05 for high confidence) .

Q. What analytical workflows quantify degradation products under oxidative conditions?

- Methodological Answer :

- Expose the compound to H₂O₂/UV and analyze via HPLC-QTOF-MS in positive ion mode.

- Identify major degradants (e.g., quinone or carboxylic acid derivatives) using fragmentation patterns (m/z 150–300) .

- Validate with EPR spectroscopy to detect radical intermediates during oxidation .

Methodological Resources

- Synthetic Protocols : Ethanol reflux for reduction .

- Structural Analysis : X-ray crystallography for absolute configuration , NMR/FTIR for functional groups .

- Computational Tools : Gaussian for DFT, AutoDock for enzyme interactions .

- Safety : Follow NIST guidelines for handling methoxybenzodioxoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.